6-Ethyl Guanine-d5

Description

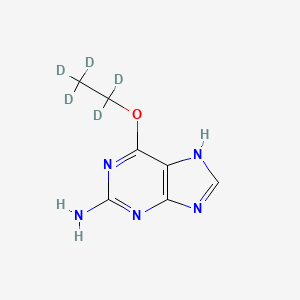

Structure

3D Structure

Properties

IUPAC Name |

6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXRVSPZSOREJ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization of 6 Ethyl Guanine D5

Strategies for the Preparation of 6-Ethyl Guanine-d5 and its Analogs

The construction of this compound involves the careful selection of starting materials and a synthetic route that allows for the specific introduction of the deuterated ethyl group onto the guanine (B1146940) core.

Precursor Selection and Reaction Pathway Optimization

The synthesis of 6-substituted guanine analogs often commences from readily available guanine or its derivatives. A common and effective strategy involves the conversion of guanine to a more reactive intermediate, such as 6-chloroguanine. This transformation renders the C6 position susceptible to nucleophilic attack.

The synthesis of 6-chloroguanine can be achieved by treating a protected guanine derivative, such as diacetyl guanine, with phosphoryl chloride (POCl₃) in the presence of a suitable base. The acetyl groups protect the exocyclic amino group and the N9 position, directing the chlorination to the desired C6 position.

Once 6-chloroguanine is obtained, the subsequent key step is the introduction of the deuterated ethyl group. This is typically accomplished through a nucleophilic substitution reaction. The choice of the deuterated ethylating agent is crucial. Ethyl-d5 bromide (CH₃CH₂-d5-Br) or ethyl-d5 iodide (CH₃CH₂-d5-I) are common choices, offering a reactive electrophile to be attacked by a suitable nucleophile. Alternatively, a deuterated organometallic reagent, such as ethyl-d5 magnesium bromide (a Grignard reagent), can be employed in a cross-coupling reaction.

Protection of guanine (e.g., acetylation).

Chlorination at the C6 position to form a 6-chloroguanine derivative.

Nucleophilic substitution or cross-coupling with a deuterated ethylating agent.

Deprotection to yield this compound.

Optimization of this pathway involves careful selection of solvents, reaction temperatures, and catalysts to maximize the yield and purity of the final product.

Regioselective and Stereoselective Functionalization Approaches

Guanine has multiple nucleophilic sites, including N1, N3, N7, N9, and the exocyclic N2 amino group. Therefore, regioselective functionalization is paramount to ensure the ethyl group is introduced at the correct position. The strategy of using 6-chloroguanine as a precursor inherently directs the substitution to the C6 position.

However, during the synthesis of the 6-chloroguanine precursor and subsequent reactions, regioselectivity with respect to the nitrogen atoms, particularly N7 versus N9, must be controlled. Protecting groups on the guanine ring are instrumental in achieving this control. For instance, protection of the N9 position is often necessary to prevent undesired alkylation at this site during the introduction of the ethyl group at C6.

While stereoselectivity is not a factor in the ethyl group itself, in the synthesis of nucleoside analogs of this compound, the stereoselective formation of the glycosidic bond is a critical consideration. This is often achieved through carefully designed coupling reactions between a protected purine (B94841) base and a sugar derivative, where the stereochemistry is controlled by the nature of the protecting groups on the sugar and the choice of catalyst. For the synthesis of the this compound base itself, stereochemical considerations are not applicable.

Isotopic Enrichment Techniques in Synthetic Schemes

The incorporation of deuterium (B1214612) into the ethyl group requires specific synthetic methods. The most straightforward approach is to use a commercially available, highly enriched deuterated starting material, such as ethanol-d6 (B42895) (CD₃CD₂OH) or bromoethane-d5 (B31941) (CD₃CD₂Br).

For instance, bromoethane-d5 can be synthesized from ethanol-d6 by reaction with phosphorus tribromide (PBr₃). The resulting bromoethane-d5 can then be used in subsequent reactions.

| Starting Material | Reagent | Product | Isotopic Purity |

| Ethanol-d6 | PBr₃ | Bromoethane-d5 | >98% |

| Bromoethane-d5 | Mg | Ethyl-d5 magnesium bromide | >98% |

The isotopic purity of the final this compound is directly dependent on the isotopic enrichment of the deuterated precursor. Therefore, it is essential to use starting materials with the highest possible deuterium content.

Post-Synthetic Modification and Transformation Reactions

Once a guanine scaffold is synthesized, further modifications can be carried out.

Nucleophilic Substitution Reactions of Guanine Derivatives

As previously mentioned, nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of this compound. The chlorine atom at the C6 position of 6-chloroguanine is a good leaving group, and the electron-withdrawing nature of the purine ring system facilitates nucleophilic attack at this position.

The nucleophile in this reaction can be generated from a deuterated ethyl source. For example, a deuterated ethylthiolate or a deuterated ethylamine (B1201723) could potentially be used, followed by further chemical transformations to arrive at the ethyl group. However, a more direct approach is the use of organometallic reagents. For instance, a Negishi or Suzuki cross-coupling reaction could be employed, where 6-chloroguanine is reacted with a deuterated ethyl-zinc or ethyl-boronic acid derivative, respectively, in the presence of a palladium catalyst. nih.gov

| Reaction Type | Electrophile | Nucleophile/Coupling Partner | Catalyst/Conditions |

| SNAr | 6-Chloroguanine | Et-d5-NH₂ | Heat |

| Negishi Coupling | 6-Chloroguanine | Et-d5-ZnCl | Pd(PPh₃)₄ |

| Suzuki Coupling | 6-Chloroguanine | Et-d5-B(OH)₂ | Pd(OAc)₂, SPhos |

Selective Protective Group Chemistry

The use of protecting groups is indispensable in the synthesis of this compound to ensure regioselectivity and to prevent unwanted side reactions. The exocyclic amino group (N2) and the lactam function (O6/N1) are particularly reactive.

Common protecting groups for the N2 position include acyl groups like isobutyryl (iBu) or benzoyl (Bz). The O6 position is often protected to prevent O-alkylation and to increase the solubility of the guanine derivative. Diphenylcarbamoyl is a protecting group that has been successfully used for the O6 position. cdnsciencepub.com

The selection of protecting groups is guided by their stability under the reaction conditions required for subsequent steps and the ease of their removal in the final step. For example, acyl groups on the N2 position can typically be removed under basic conditions (e.g., with ammonia), while an O6-diphenylcarbamoyl group can also be cleaved with base. The strategic use of these protecting groups allows for the selective functionalization of the C6 position. rsc.orgkoreascience.kr

| Position | Protecting Group | Introduction Reagent | Removal Conditions |

| N2 | Isobutyryl (iBu) | Isobutyryl chloride | Aqueous ammonia |

| N2 | Benzoyl (Bz) | Benzoyl chloride | Aqueous ammonia |

| O6 | Diphenylcarbamoyl | Diphenylcarbamoyl chloride | Aqueous ammonia |

Hydrolytic Cleavage and Rearrangement Pathways

The stability and reactivity of this compound, like other purine derivatives, are significantly influenced by ambient conditions, particularly pH. The molecule can undergo hydrolytic cleavage, leading to the opening of its heterocyclic rings, or participate in rearrangement reactions that result in isomeric structures. Understanding these pathways is crucial for predicting its behavior in various chemical and biological systems.

Hydrolytic Cleavage

Hydrolysis of purine derivatives can proceed under both acidic and alkaline conditions, typically involving the cleavage of the N-glycosidic bond or the opening of the imidazole (B134444) ring. Guanine derivatives are generally more susceptible to acid-catalyzed hydrolysis compared to adenine (B156593) derivatives. ttu.ee

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of the N-glycosidic bond in purine nucleosides is a well-documented process. ttu.ee The reaction is initiated by the protonation of the purine ring, most likely at the N7 position of the imidazole ring, which is a site of high electron density. ttu.ee This protonation leads to a deficiency of electrons in the imidazole ring, which in turn weakens the N-glycosidic bond, making it susceptible to nucleophilic attack by water and subsequent cleavage. N7-alkylation, such as in 7-methylguanosine (B147621), has been shown to dramatically increase the rate of hydrolysis under mild conditions. ttu.eeacs.org While this compound is not a nucleoside, the principles of ring lability under acidic conditions remain relevant to the core purine structure.

Alkaline-Catalyzed Hydrolysis: Under alkaline conditions, the primary hydrolytic pathway for N7-alkylated guanosine (B1672433) derivatives is the scission of the imidazole ring between the C8 and N9 positions. umich.edu This reaction is facilitated by the electron deficiency in the imidazole ring caused by the alkyl group at the N7 position. umich.edu The process is believed to proceed through the formation of a transient carbinolamine intermediate, which then leads to the generation of ring-opened formamidopyrimidine (FAPy) derivatives. umich.edu Kinetic studies on 7-methylguanosine have shown an initial rapid formation of a major transient intermediate followed by its conversion into more stable pyrimidine (B1678525) derivatives. umich.edu

The table below summarizes findings from kinetic studies on the hydrolysis of related guanine compounds, which serve as models for understanding the potential behavior of this compound.

| Compound | Condition | Pathway | Key Findings | Reference |

| Guanosine | Acidic (pH 1.0, 37°C) | N-Glycosidic Bond Cleavage | More sensitive to acid hydrolysis than adenosine. | ttu.ee |

| 7-Methylguanosine | Acidic | N-Glycosidic Bond Cleavage | Hydrolysis rate is significantly faster than that of deoxyguanosine. | ttu.eeacs.org |

| 7-Methylguanosine | Alkaline (0.2 N NaOH) | Imidazole Ring Opening | Rapid formation of a transient carbinolamine intermediate (half-life ~2 min), leading to formylated and deformylated pyrimidine derivatives. | umich.edu |

| Adenosine | Alkaline (1 N NaOH, 100°C, 1 hr) | N-Glycosidic Bond Cleavage | Approximately 25% hydrolysis to adenine; guanine nucleosides are stable under these conditions. | ttu.ee |

Rearrangement Pathways

The most notable rearrangement reaction applicable to nitrogen-containing heterocyclic systems like purines is the Dimroth rearrangement. wikipedia.orgnih.gov This reaction involves the isomerization of the heterocyclic ring where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org

The classical Dimroth rearrangement mechanism proceeds through a sequence of ring opening and ring closure. nih.gov For pyrimidine systems, the process typically involves the addition of water to form a hemiaminal, followed by the opening of the ring to an aminoaldehyde intermediate, and subsequent ring closure to yield the rearranged product. wikipedia.org The rate of the rearrangement is often dependent on the pH of the medium. nih.gov

While first discovered in 1,2,3-triazoles, this rearrangement is a general process for many nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov In the context of this compound, a similar pathway could theoretically occur under specific conditions, leading to the migration of the exocyclic amino group at C2 into the heterocyclic ring, although this is less common for the purine core itself compared to simpler pyrimidines. The reaction is highly dependent on the substituents present on the ring system. rsc.orgrsc.org

The table below outlines the general characteristics of the Dimroth rearrangement.

| Feature | Description | Reference |

| Reaction Type | Isomerization / Rearrangement | wikipedia.org |

| General Mechanism | Involves ring-opening to a diazo or aminoaldehyde intermediate, followed by bond rotation and ring-closure. | wikipedia.orgnih.gov |

| Key Transformation | Transposition of endocyclic and exocyclic heteroatoms (typically nitrogen). | wikipedia.org |

| Influencing Factors | pH of the reaction medium; Nature of the substituents on the heterocyclic ring. | nih.gov |

| Applicable Systems | 1,2,3-Triazoles, Pyrimidines, and other nitrogen-containing heterocycles. | wikipedia.orgnih.gov |

Elucidation of Molecular Interactions and Biochemical Mechanisms of 6 Ethyl Guanine D5

Enzymatic Recognition and Kinetic Analysis

Quantitative Assessment of Reaction Kinetics (e.g., Michaelis-Menten Parameters)

Studies involving guanine (B1146940) analogs, particularly those with isotopic labeling like deuteration, often aim to elucidate their interaction kinetics with various enzymes. While specific Michaelis-Menten parameters (Km, Vmax, kcat) for 6-Ethyl Guanine-d5 are not extensively detailed in the provided search results, general principles for guanine analogs can be inferred. Deuteration, as seen with other deuterated compounds, can influence metabolic stability and enzyme binding due to the kinetic isotope effect (KIE) nih.govacs.org. A stronger C-D bond compared to C-H can lead to slower bond cleavage, potentially affecting reaction rates and enzyme turnover numbers. For instance, studies on deuterated nucleosides suggest that the substitution of deuterium (B1214612) for hydrogen can increase resistance to metabolism, thereby improving pharmacokinetic properties nih.govacs.org. When guanine analogs are substrates for enzymes, their kinetic parameters (Km and kcat) are critical for understanding their efficiency and the rate at which they are processed. Variations in these parameters can indicate differences in substrate binding affinity and catalytic turnover compared to natural guanine.

Investigation of Metabolic Enzyme Pathways

The metabolism of guanine analogs is a key area of research, particularly in the context of their therapeutic or toxicological effects. 6-Ethylguanine (B32946), a related compound, is known to be formed from N-nitroso-N-ethylurea (NEU) through DNA ethylation, leading to the formation of O6-ethylguanine nih.govrjpbcs.commdpi.commdpi.com. This modified base can then mispair with thymine (B56734) during DNA replication, primarily inducing A:T to T:A transversions or A:T to G:C transitions nih.govrjpbcs.commdpi.com. The repair of O6-ethylguanine is dependent on enzymes such as O6-alkylguanine-DNA alkyltransferase (MGMT) and nucleotide excision repair (NER) pathways in human cells mdpi.comiiarjournals.orgresearchgate.netnih.gov. MGMT, a "suicide" enzyme, removes alkyl groups from O6-alkylguanine adducts, converting them back to guanine iiarjournals.orgmdpi.comresearchgate.net. The deuteration in this compound could potentially alter its metabolic fate, influencing how efficiently it is recognized and processed by metabolic enzymes, possibly by increasing its resistance to certain degradation pathways due to the stronger C-D bond nih.govacs.org.

Modulation of Cellular Processes by Guanine Analogs

Guanine analogs, including modifications like ethylation, can significantly influence cellular processes by interfering with normal nucleic acid metabolism and function.

Guanine and its analogs can disrupt normal cell cycle progression. For example, guanine supplementation has been shown to cause cells to accumulate in the S phase, and at higher concentrations, inhibit DNA replication, as indicated by a failure to incorporate EdU nih.gov. This nucleotide imbalance can slow down S-phase progression nih.govbiorxiv.org. Depletion of guanine nucleotide pools, often induced by inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), potently inhibits DNA synthesis and arrests cells in the G1 phase of the cell cycle. This arrest is associated with inhibition of cyclin D3/CDK6 induction and down-regulation of the CDK inhibitor p27Kip1 aai.orgnih.gov. Furthermore, DNA alkylating agents, which can form O6-ethylguanine, induce DNA damage. The recognition of O6-ethylguanine:thymine mispairs by mismatch repair proteins can recruit DNA damage response kinases, leading to cell cycle checkpoint activation and potentially apoptosis nih.govmdpi.com.

Guanine analogs can trigger programmed cell death (apoptosis) and cellular stress responses. For instance, studies on other guanine analogs have shown that they can induce apoptosis through mitochondrial pathways, often involving the accumulation of reactive oxygen species (ROS) mdpi.comnih.gov. Deoxyguanosine, a related compound, has been shown to cause significant increases in dATP and dGTP, which may induce apoptosis by inhibiting ribonucleotide reductase physiology.org. Similarly, certain alkylpurines, including O6-ethylguanine (O6etG), have been shown to induce apoptosis, with O6etG being more efficient than O6-methylguanine (O6meG) oup.com. This induction of apoptosis is often phase-specific, with cells in the G0/G1 phase being most sensitive, and may require functional p53 oup.com.

Guanine analogs have significant implications in cancer biology, both as therapeutic agents and in the development of resistance. Many chemotherapeutic agents, such as alkylating agents, function by creating DNA cross-links or transferring alkyl groups to guanine residues, leading to mispairing and inhibiting DNA synthesis nih.govmdpi.com. For example, N-nitroso-N-ethylurea (NEU) generates O6-ethylguanine, a lesion that can lead to mutations and is implicated in carcinogenesis nih.govrjpbcs.commdpi.com. The repair of O6-ethylguanine by enzymes like MGMT is crucial, as its persistence can lead to G:C to A:T transition mutations iiarjournals.orgmdpi.comresearchgate.net. Resistance to chemotherapy, including agents that target DNA, is a major challenge in cancer treatment. Mechanisms of resistance can involve enhanced DNA repair capacity, such as increased MGMT activity, which can protect cells from alkylating agents iiarjournals.orgmdpi.comresearchgate.net. Studies have shown that O6-ethylguanine adducts are repaired by a combination of MGMT and nucleotide excision repair (NER) activities in human cells mdpi.comiiarjournals.orgnih.gov.

Theoretical and Mechanistic Studies of Guanine Oxidation

Guanine is the most oxidizable base in DNA, making it a primary target for reactive oxygen species (ROS) nih.govd-nb.infonih.gov. Theoretical and mechanistic studies investigate the pathways by which guanine undergoes oxidation. One-electron oxidation of guanine generates a guanine radical cation, which can lead to various oxidized products, including 8-hydroxyguanine (B145757) (8-oxoG) and formamidopyrimidine derivatives nih.govd-nb.info. The process can involve proton-coupled electron transfer (PCET), where electron transfer is coupled with proton transfer acs.org. Deuterium isotope effects (KIEs) have been employed to probe these mechanisms. For instance, studies on the oxidation of guanine derivatives by radicals have observed solvent isotope effects in H2O and D2O, suggesting that electron transfer is coupled with proton transfer acs.org. The C-D bond is stronger than the C-H bond, and replacing hydrogen with deuterium in oxidation-sensitive positions can confer protection against oxidative attack nih.govnih.gov. This kinetic isotope effect can provide insights into the transition states and mechanisms of redox reactions involving guanine nih.govacs.orgacs.org. The position of the ethyl group and deuteration in this compound could theoretically influence its susceptibility to oxidation and the mechanisms involved, potentially altering the kinetics of these reactions.

Computational Modeling of Oxidative Damage Pathways

Computational modeling plays a pivotal role in elucidating the complex mechanisms of oxidative damage to guanine derivatives. Studies utilizing Density Functional Theory (DFT) and other quantum chemical methods aim to predict preferred sites of oxidation, transition states, and activation energies for various reaction pathways. For guanine and its derivatives, oxidation often initiates via one-electron transfer, leading to the formation of radical cations (G•+) mdpi.comresearchgate.netnih.govetsu.edu. Computational analyses have shown that the electronic properties and oxidation potentials of guanine are significantly influenced by its sequence context within DNA and its local conformation, with guanine stretches (e.g., GG, GGG) exhibiting lower ionization potentials due to charge delocalization nih.gov.

Research using DFT calculations has explored pathways involving hydroxyl radical (•OH) addition to guanine, identifying that addition can occur at the C4, C5, or C8 positions, with subsequent steps leading to various oxidized products like 8-oxo-7,8-dihydroguanine (8-oxoG) or 5-carboxamido-5-formamido-2-iminohydantoin (2Ih) nih.govwayne.edu. The presence of deuterium atoms in this compound could influence these pathways through kinetic isotope effects (KIEs), where the rate of a reaction involving a C-H bond is compared to the rate of the analogous reaction involving a C-D bond. Such studies can help pinpoint specific bond-breaking or hydrogen transfer steps in the oxidation mechanism mdpi.com. Computational studies also investigate the role of solvation, suggesting that the environment can stabilize oxidized species and influence reaction pathways researchgate.netosti.gov.

Radical Formation and Reaction Intermediates

Guanine is highly susceptible to oxidation due to its low one-electron redox potential, making it the primary target for reactive oxygen species (ROS) etsu.eduetsu.educapes.gov.br. The initial step in many oxidative processes involves the formation of the guanine radical cation (G•+) mdpi.comnih.govetsu.edu. This species is highly reactive and can undergo rapid deprotonation to form neutral guanine radicals, primarily the G(N1-H)• tautomer, which is more stable in aqueous environments mdpi.comnih.gov. The deuterium labeling in this compound could affect the stability and reactivity of these radical intermediates, particularly if the deuterium atoms are located at positions prone to radical formation or deprotonation.

Studies on guanine derivatives have identified various radical intermediates, including hydroxylated guanine radicals formed by •OH addition nih.govdcu.ie. For instance, addition of •OH to the C8 position can lead to an 8-hydroxy-7,8-dihydroguanyl radical, which can be further oxidized to 8-oxoG or reduced to formamidopyrimidine (Fapy-G) dcu.ie. The ethyl group at the 6-position of this compound might also influence radical formation by altering the electronic distribution or steric accessibility of the guanine ring. Furthermore, the presence of deuterium atoms could lead to observable kinetic isotope effects in the formation or subsequent reactions of these radicals, providing insights into the specific steps involving hydrogen or deuterium atom transfer mdpi.com.

Catalytic Oxidation Mechanisms Involving Guanine Moieties

The oxidation of guanine moieties can be catalyzed by various biological and chemical agents, including transition metal ions and enzymes dcu.ieresearchgate.netresearchgate.netnih.govgoogle.comfrontiersin.org. Transition metals like Nickel(II) and Copper can catalyze the production of ROS, leading to guanine oxidation, often forming 8-oxoG as a major product, but also more complex lesions dcu.ieresearchgate.net. For example, Ni(II)-mediated oxidation of guanine can exhibit complex, oscillatory patterns, suggesting intricate reaction mechanisms where 8-oxoG might be an intermediate rather than the final product dcu.ie.

Enzymatic oxidation pathways are also significant. Cytochrome P450 (CYP) enzymes, for instance, are known to metabolize various compounds, including potential DNA-damaging agents that can lead to guanine modifications asm.orgmdpi.comnih.gov. While direct information on the enzymatic oxidation of this compound is limited, studies on related compounds like O6-ethylguanine indicate that such modifications can occur and are subject to DNA repair mechanisms, such as those involving O6-alkylguanine-DNA alkyltransferase (AGT) nih.govnih.govencyclopedia.pubmdpi.com. The ethyl group at the 6-position might influence substrate binding and catalytic efficiency of enzymes involved in guanine metabolism or oxidation. Furthermore, metal-catalyzed reactions, such as those involving platinum(IV) complexes, can mediate guanine oxidation through inner-sphere electron transfer, often leading to products like 8-oxoG researchgate.net. The deuterium labeling in this compound could be instrumental in mechanistic studies involving these catalysts, particularly if KIEs can be measured for specific catalytic steps.

Advanced Analytical and Spectroscopic Methodologies for 6 Ethyl Guanine D5 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone for determining the three-dimensional structure and dynamics of molecules. For 6-Ethyl Guanine-d5, NMR provides detailed information about its atomic arrangement and how it moves or interacts within a system. Deuterium (B1214612) labeling can significantly simplify complex NMR spectra, making it easier to assign signals and study dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for verifying the structure of this compound and confirming the precise locations of the deuterium atoms.

¹H NMR : In ¹H NMR spectra, the absence or significant reduction in signal intensity at positions where deuterium has replaced hydrogen is a direct indicator of deuteration. For this compound, the characteristic proton signals of the ethyl group and the guanine (B1146940) ring would be expected to be diminished or absent at the deuterated sites, confirming the isotopic labeling . The chemical shifts of the remaining protons provide information about their electronic environment and proximity to other atoms.

¹³C NMR : ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The presence of deuterium atoms, which are invisible to ¹³C NMR, can influence the ¹³C chemical shifts of adjacent carbons due to the isotope effect. More importantly, if the deuterium labeling is site-specific, ¹³C NMR can help confirm the carbon framework and the integrity of the molecule mdpi.com.

To achieve higher resolution and gain more comprehensive structural insights, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Heteronuclear NMR : Techniques involving heteronuclear couplings, such as ¹H-¹³C or ¹H-¹⁵N, are vital for complex molecules like nucleobases. If the deuterium labeling strategy involves other stable isotopes like ¹³C or ¹⁵N, heteronuclear NMR experiments become indispensable for complete structural assignment and for probing interactions within the molecule or with other biomolecules eurisotop.comsilantes.comacs.org.

Deuterium labeling, as present in this compound, is a powerful strategy for studying the structure and dynamics of nucleic acids (RNA and DNA) eurisotop.comsilantes.comacs.orgisotope.com.

Simplification of Spectra : Deuteration significantly reduces spectral crowding and line broadening in NMR spectra of nucleic acids. By selectively replacing protons with deuterium in specific regions of RNA or DNA, researchers can simplify complex spectra, making it easier to assign resonances and observe subtle structural changes or dynamic processes acs.orgisotope.comnih.govoup.comgoogle.com.

Probing Dynamics : Deuterium labeling can be used to study molecular dynamics through relaxation measurements. For example, the reduced dipole-dipole relaxation caused by deuterium allows for more sensitive detection of slow motions in RNA or DNA, which are crucial for their biological functions acs.orgrsc.org. Isotope-specific labeling can also be used to create "NMR windows" where only specific parts of a large molecule are visible, aiding in detailed structural analysis google.com.

Mass Spectrometry (MS) in Quantitative and Mechanistic Studies

Mass spectrometry is indispensable for determining the exact mass of a molecule, verifying its elemental composition, and fragmenting it to understand its structure and identify it in complex mixtures. For isotopically labeled compounds like this compound, MS is critical for both quantification and mechanistic investigations.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound.

Accurate Mass Measurement : HRMS can measure the mass of an ion with very high precision (typically to within a few parts per million). This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS confirms its molecular formula, C₇H₄D₅N₅O, and its accurate mass, which can be calculated based on the isotopic masses of its constituent atoms scbt.com.

Molecular Formula Verification : By comparing the experimentally determined accurate mass with the theoretical mass calculated from the proposed molecular formula (C₇H₄D₅N₅O), researchers can definitively verify the identity and isotopic composition of this compound scbt.com.

Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting selected ions and analyzing the resulting fragment ions. This technique is crucial for elucidating the structure of a molecule and for identifying it in complex samples.

Fragmentation Patterns : When this compound is subjected to MS/MS, it fragments into smaller ions. The pattern of these fragments is characteristic of the molecule's structure. The presence of deuterium atoms will influence the fragmentation pathways and the masses of the resulting fragments, providing unique identifiers for the deuterated compound researchgate.netnih.gov. For example, loss of fragments containing deuterium will result in mass shifts compared to the non-deuterated analog.

Mechanistic Studies : By analyzing the fragmentation pathways, researchers can gain insights into the chemical bonds and structural features of this compound. This is particularly useful in mechanistic studies, such as tracing metabolic transformations or identifying degradation products. The deuteration serves as a tracer, allowing researchers to follow the compound's journey through biochemical processes researchgate.netnih.govnih.gov. For instance, deuterium kinetic isotope effects can be measured in certain reactions to probe reaction mechanisms scienceopen.com.

Utility in Proteomics and Metabolomics Research of Guanine Derivatives

Deuterated compounds, such as this compound, play a crucial role in modern proteomics and metabolomics as Stable Isotope Labeled Internal Standards (SILS) nih.gov. These labeled standards are indispensable for the accurate and precise quantification of endogenous metabolites and proteins in complex biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov.

In metabolomics, this compound can serve as a standard for quantifying guanine or its derivatives, which are involved in various metabolic pathways, including nucleotide biosynthesis and energy metabolism. By spiking biological samples with a known amount of this compound, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response during LC-MS analysis, thereby improving the accuracy of metabolite quantification nih.govtandfonline.comwistar.org. Similarly, in proteomics, while less direct, stable isotope-labeled amino acids or peptides are common. However, the broader application of deuterated nucleobases like this compound in metabolomics supports the understanding of cellular metabolic states and responses to various stimuli or treatments.

Development of MS-Based Assays for DNA Adduct Quantification

The quantification of DNA adducts, which are critical biomarkers of exposure to genotoxic agents and indicators of cancer risk, heavily relies on mass spectrometry (MS)-based techniques re-place.bersc.orgnih.govresearchgate.netmdpi.commdpi.com. These methods offer high specificity and sensitivity, enabling the detection and quantification of low-abundance adducts within complex DNA samples.

This compound is particularly valuable in developing MS-based assays for quantifying ethylated DNA adducts, such as 7-ethylguanine (B95958) or O6-ethylguanine. The deuterated analog serves as an ideal internal standard for isotope dilution mass spectrometry nih.govnih.gov. By using this compound as an internal standard, researchers can accurately measure the levels of endogenous ethylated guanine adducts in DNA samples. This is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) in tandem mass spectrometry (MS/MS) researchgate.netnih.govacs.orgportal.gov.bd. The presence of deuterium atoms in this compound ensures that it co-elutes chromatographically with its non-deuterated counterpart but has a distinct mass-to-charge ratio (m/z), allowing for precise differentiation and quantification nih.govmdpi.comnih.gov. For instance, a common approach involves using HRMS/MS-SRM to quantify ethyl-guanine adducts by monitoring specific fragment ions with high mass accuracy nih.gov. The development of hybrid HRMS/MS systems further enhances both specificity and sensitivity for such analyses re-place.be.

Chromatographic and Separation Techniques

Chromatographic techniques are fundamental for the isolation, purification, and analytical separation of this compound from complex mixtures or for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purifying synthesized compounds like this compound and for their subsequent analytical separation and quantification nih.govnih.govhelixchrom.comhelixchrom.comhplc.euresearchgate.netamadischem.com. HPLC methods, particularly those employing reversed-phase or mixed-mode chromatography, are effective in separating nucleobases and their derivatives based on their polarity, hydrophobicity, and potential for hydrogen bonding acs.orghelixchrom.comhplc.euresearchgate.netsielc.com.

For this compound, HPLC can be used to purify synthesized batches, ensuring high isotopic and chemical purity, often validated by NMR and LC-MS . Analytical HPLC coupled with UV detection or Mass Spectrometry (LC-MS) allows for the accurate assessment of purity, retention time, and quantification in biological samples nih.govnih.govhelixchrom.comhelixchrom.comamadischem.com. Specialized HPLC methods, such as those using mixed-mode columns with ion-exchange or hydrogen-bonding capabilities, can provide enhanced resolution for nucleobases and their modified forms acs.orghelixchrom.comsielc.com.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide invaluable insights into the molecular properties, stability, and reactivity of compounds like this compound.

Ab Initio and Quantum Chemical Calculations for Electronic Structure and Energetics

Ab initio and quantum chemical calculations, including Density Functional Theory (DFT) and methods like Møller–Plesset perturbation theory (MP2), are employed to determine the electronic structure, molecular geometry, and energetics of guanine derivatives nih.govresearchgate.netacs.orgnih.govscispace.comresearchgate.netresearchgate.netacs.orgnih.govdiphyx.com. These calculations are crucial for understanding the fundamental properties of molecules, such as bond strengths, electron distribution, and potential energy surfaces.

Compound List

this compound

Guanine

Ethyl Guanine

O6-Ethylguanine

7-Ethylguanine

O6-Methylguanine

Cytosine

Uracil

Deoxyadenosine

Deoxyguanosine

Thymidine

Uridine

Hypoxanthine

6-Thioguanine

8-oxo-guanine

8-oxo-2′-deoxyguanosine

N7-(2-hydroxyethyl)guanine (7-HEG)

1,N6-ethenodeoxyadenosine (edA)

3,N4-ethenodeoxycytosine (εdC)

N2,3-ethenoguanine (εG)

N2-(1-carboxyethyl)-2′-deoxyguanosine (N2-CEdG)

N2-BPDE-dG

O6-carboxymethylguanine (O6-CMG)

Pyrimido[1,2-a]purin-10(1H)-one (M1G)

α-methyl-γ-hydroxy-1,N2-propanoguanine (CroG)

Chloramphenicol (CAP)

Chloramphenicol-D5 (CAP-D5)

S-adenosylmethionine (SAM)

S-adenosylhomocysteine (SAH)

S-adenosylmethionine-d3

S-adenosylhomocysteine-d5

Efavirenz (EFV)

Efavirenz-d5 (EFV-d5)

Applications of 6 Ethyl Guanine D5 As an Isotopic Tracer

Tracing Biochemical Pathways and Metabolic Flux Analysis

Deuterium-labeled compounds are indispensable for tracing biochemical pathways and performing metabolic flux analysis (MFA). By introducing 6-Ethyl Guanine-d5 into a biological system, researchers can follow its metabolic transformations, identify its incorporation into various biomolecules, and quantify the rates of metabolic reactions. This is particularly useful for understanding purine (B94841) metabolism, DNA synthesis, and the effects of ethylation on cellular processes.

Isotope-assisted metabolic flux analysis (iMFA) utilizes experimental isotope labeling data and metabolic network models to mathematically determine metabolic fluxomes nih.govnih.gov. Labeled substrates like this compound can reveal how carbon atoms are distributed through central metabolic pathways, providing insights into cellular metabolism that are otherwise difficult to obtain nih.govnih.gov. For instance, studies on various microorganisms have employed ¹³C-labeled substrates to understand flux distribution in central metabolic pathways, guiding metabolic engineering strategies for improved biochemical production nih.gov. While specific studies detailing the use of this compound in tracing purine metabolic pathways are not explicitly detailed in the provided snippets, the general principle of using deuterium-labeled nucleobases for such analyses is well-established medchemexpress.com.

Investigating Protein-Nucleic Acid Interactions and Binding Stoichiometry

This compound can serve as a labeled probe to study the interactions between proteins and nucleic acids. By incorporating this modified guanine (B1146940) derivative into synthetic nucleic acid sequences, researchers can investigate binding affinities, specificities, and the stoichiometry of these interactions. Techniques like mass photometry and mass spectrometry are capable of analyzing these complexes at the single-molecule level, providing detailed information without the need for labels or immobilization refeyn.comresearchgate.net.

While direct examples of this compound in protein-nucleic acid interaction studies are not provided, related research on guanine derivatives and their interactions with proteins highlights the utility of such labeled compounds. For example, studies have investigated the binding and repair of O6-ethylguanine in DNA by O6-alkylguanine-DNA alkyltransferase (AT), determining association constants (KA(app)) and repair rate constants (k) nih.govnih.gov. The use of labeled analogs in such studies would allow for more precise quantification of these interactions and the dynamics of DNA repair mechanisms. Mass spectrometry, in particular, can determine binding stoichiometries of ligands to nucleic acids directly from observed masses and abundances of complexes researchgate.net.

Elucidating Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

Kinetic Isotope Effects (KIEs) are a fundamental tool for understanding chemical reaction mechanisms. By substituting a hydrogen atom with deuterium (B1214612), researchers can observe changes in reaction rates that are directly related to the involvement of that specific bond in the rate-determining step of a reaction faccts.dewikipedia.orglibretexts.org. A deuterium substitution typically slows down a reaction because the C-D bond is stronger and has a lower zero-point energy compared to a C-H bond faccts.delibretexts.org.

While specific KIE studies involving this compound are not detailed, the principle applies to understanding the enzymatic or chemical modification of guanine derivatives. For instance, studies on galactose oxidase have utilized deuterated substrates to measure significant KIEs (kH/kD = 22.5 ± 2), which were crucial in elucidating the stereospecific abstraction of hydrogen from the substrate during oxidation nih.gov. Similarly, KIEs are used to probe reaction mechanisms in various chemical processes, such as the abstraction of hydrogen atoms, where a kH/kD ratio can provide direct evidence for bond breaking in the transition state faccts.de. The deuterium labeling in this compound would enable similar mechanistic investigations if this compound were involved in enzymatic reactions or chemical transformations where C-H bond cleavage occurs.

Development and Validation of Internal Standards for Bioanalytical Quantification

Stable isotope-labeled compounds, such as this compound, are widely recognized as ideal internal standards (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) biopharmaservices.combioanalysis-zone.comnih.govresearchgate.net. Internal standards are added to samples at a known concentration to compensate for variability in sample preparation, injection volume, ionization efficiency, and other analytical conditions, thereby improving the accuracy, precision, and robustness of quantitative assays biopharmaservices.comnih.govresearchgate.net.

Stable isotope-labeled (SIL) internal standards are preferred because they closely mimic the chemical and physical properties of the analyte, including chromatographic behavior and ionization efficiency, while being distinguishable by their mass biopharmaservices.combioanalysis-zone.com. This makes them highly effective in correcting for matrix effects and variations in sample recovery. For instance, in the quantification of various analytes in biological matrices, SIL internal standards like oxycodone-D3, ursodiol-D5, and atovaquone-D4 have been employed, although careful evaluation of their purity is essential to avoid contaminants that could affect quantification nih.gov. The development and validation of bioanalytical methods for compounds like abametapir (B1664292) and evobrutinib (B607390) have utilized specific internal standards, demonstrating linearity, precision, and accuracy within regulatory guidelines researchgate.net. While specific validation data for this compound as an internal standard are not presented, its nature as a deuterated analog positions it as a suitable candidate for quantifying related guanine metabolites or ethylated purine derivatives in biological samples.

Future Research Directions and Emerging Paradigms for 6 Ethyl Guanine D5

Development of Novel Synthetic Strategies for Complex Modified Guanines

The synthesis of precisely labeled compounds like 6-Ethyl Guanine-d5 is critical for their application as internal standards or tracers. Current research focuses on refining and developing more efficient, selective, and cost-effective synthetic methodologies for modified nucleobases. Hydrogen-isotope exchange (HIE) catalyzed by ruthenium nanoparticles has emerged as a powerful technique for late-stage deuteration, offering broad substrate scope and high solvent tolerability under mild reaction conditions nih.govnih.govacs.orgresearchgate.netnih.gov. This approach allows for the introduction of deuterium (B1214612) at specific sites without requiring complex multi-step syntheses from isotopically enriched precursors nih.govx-chemrx.com.

Future research directions in this area include:

Improving Regioselectivity and Isotopic Enrichment: Developing catalytic systems or reaction conditions that ensure deuterium incorporation at precise positions within the 6-Ethyl Guanine (B1146940) molecule, achieving very high isotopic enrichment (e.g., >99%) for sensitive analytical applications nih.govacs.org.

Exploring Flow Chemistry: Adapting HIE reactions to continuous flow systems can enhance reaction control, safety, and scalability, potentially leading to more economical production of labeled compounds x-chemrx.com.

Biocatalytic Approaches: Investigating enzymatic methods for the site- and stereoselective deuteration of purine (B94841) derivatives could offer alternative, environmentally friendly routes to labeled metabolites and analogs mdpi.compreprints.org.

Synthesis of Multifunctional Analogs: Developing strategies to simultaneously incorporate deuterium and other modifications into the guanine structure to create sophisticated probes for complex biological investigations.

Advanced Computational Design and Prediction of Biological Activities

Computational chemistry plays an indispensable role in understanding the behavior of modified nucleobases and predicting their interactions with biological targets. Techniques such as molecular dynamics (MD) simulations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this regard tandfonline.comkuleuven.benih.govresearchgate.netnih.govmdpi.com. For this compound, these methods can elucidate its binding affinities to enzymes involved in DNA repair or replication, predict its potential mutagenic effects, and guide the design of novel analogs with tailored properties.

Emerging paradigms in computational approaches include:

Atomistic-Level Interaction Studies: MD simulations can provide detailed insights into the dynamic interactions between this compound and biomolecular targets, revealing the specific hydrogen bonding, van der Waals forces, and conformational changes involved tandfonline.comnih.govnih.govtandfonline.comresearchgate.net.

Predictive Modeling for Isotopic Effects: Developing computational models that accurately account for the subtle kinetic and thermodynamic effects of deuterium substitution can enhance the prediction of biological activities and metabolic stability nih.govnih.gov.

Integrated QSAR and Docking: Combining QSAR for activity prediction with molecular docking for target binding site analysis can accelerate the discovery of compounds with desired pharmacological profiles nih.govmdpi.com.

Force Field Development: Enhancing the accuracy of computational force fields for modified nucleobases and their interactions with proteins is crucial for reliable in silico predictions kuleuven.benih.gov.

Integration with High-Throughput Screening Platforms for Mechanistic Discovery

The precise mass and distinct fragmentation patterns of deuterated compounds make them ideal internal standards for quantitative mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. This capability is vital for high-throughput screening (HTS) assays, enabling accurate quantification of analytes in complex biological matrices.

Key areas for integration include:

Metabolomics and Pharmacokinetic Studies: this compound can serve as an internal standard in metabolomic profiling to trace metabolic pathways involving purines or to quantify the pharmacokinetics of related compounds nih.govamerigoscientific.comacs.org.

Drug Discovery Assays: In HTS campaigns for identifying modulators of DNA damage response (DDR) pathways or inhibitors of enzymes like cytochrome P450 (CYP), deuterated compounds can be used as internal standards to ensure assay robustness and accuracy nih.govoncotarget.comresearchgate.netnih.govnih.gov. For instance, in CYP inhibition assays, stable isotope-labeled probes facilitate the simultaneous analysis of multiple CYP isoforms nih.govnih.gov.

Mechanistic Elucidation: Utilizing this compound as a tracer in HTS assays can help unravel the mechanisms of action of potential therapeutic agents or identify novel biological pathways affected by modified nucleobases. For example, its role in DNA repair pathway modulation can be investigated using specialized HTS platforms like the CometChip assay nih.gov.

Exploration of Undiscovered Biological Targets and Regulatory Pathways

6-Ethyl Guanine is recognized as a DNA adduct that can lead to mutations and is implicated in carcinogenesis ontosight.ainih.govoup.com. This suggests that this compound could be employed to study the cellular response to such adducts and to investigate the DNA damage and repair pathways involved. Furthermore, the unique properties of deuterated compounds open avenues for exploring their roles in broader cellular processes beyond direct DNA modification.

Future research could focus on:

Investigating Novel Roles in Cellular Signaling: Beyond its known role as a DNA adduct, this compound could be utilized in metabolomic studies to uncover potential roles as a signaling molecule or an intermediate in previously uncharacterized metabolic pathways related to purine metabolism nih.govacs.orgresearchgate.net.

Identifying Unforeseen Biological Targets: Employing HTS and biochemical assays, researchers can screen for proteins or cellular components that specifically interact with this compound, thereby identifying new biological targets or regulatory mechanisms.

Understanding DNA Repair Pathway Dynamics: The compound can serve as a probe to study the kinetics and specificity of DNA repair enzymes that recognize or process 6-ethylguanine (B32946) lesions, providing insights into cellular defense mechanisms against genotoxic agents nih.govelsevier.es.

Exploring Therapeutic and Diagnostic Potential: By understanding its interactions and metabolic fate, research may uncover new therapeutic strategies or diagnostic markers associated with this compound or related modified purines.

The strategic use of this compound, leveraging its isotopic label for enhanced detection and quantification, promises to yield significant advancements in our understanding of fundamental biological processes and the development of novel therapeutic strategies.

Compound List:

this compound

6-Ethyl Guanine

Guanine

Cytosine

Uracil

6-Benzylaminopurine (BAP)

Isopentenyladenine (iP)

O6-Cyclohexylmethylguanine

O6-methylguanine

N7-methylguanine

N2-methylguanine

N6-methylguanine

N6,N6-dimethyladenine

ATP

GTP

UTP

CTP

NADH

Coenzyme A

Caffeine

Abacavir

Remdesivir

Deutetrabenazine

Deucravacitinib

Lubiprostone

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)

ZMP (5-aminoimidazole-4-carboxamide ribonucleotide monophosphate)

ZTP (5-aminoimidazole-4-carboxamide ribonucleotide triphosphate)

NAD+

NADH

Nicotinamide riboside

Glycerol 3-phosphate

Dihydroxyacetone phosphate (B84403)

Acetyl-CoA

CDP-ethanolamine

3-hydroxy-3-methylglutaryl CoA

Diacylglycerol

Farnesyl pyrophosphate

3-beta-Hydroxy-5-cholestenoate

N-acetyl-l-aspartic acid

Thyroxine

Bilirubin

Carnitine

Heme

Prostaglandin D2

9-hydroxyoctadecadienoic acid

15-hydroxyeicosatetraenoic acid

Free AA (Arachidonic Acid)

CYP1A2

CYP2A6

CYP2B6

CYP2C8

CYP2C9

CYP2C19

CYP2D6

CYP3A4/5

LATS2

ATM

ATR

DNA-PK

PARP1

PARG

POLQ

WRN

MGMT (O6-methylguanine-DNA methyltransferase)

XPT riboswitch

Q & A

Q. What criteria determine whether this compound is suitable as an internal standard in quantitative metabolomics?

- Methodological Answer : Validate using SILVER criteria (Stability, Isotopic Purity, Lack of Interference, Volatility Matching, Extraction Efficiency, and Retention Time Consistency). Test in matrix-matched calibrators (e.g., plasma, urine) with spike-recovery experiments (85–115% recovery acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.